molecular formula C21H17N5O2 B3619968 (2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE

(2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE

Cat. No.: B3619968
M. Wt: 371.4 g/mol
InChI Key: HPLCPCIRTYNDMY-VAWYXSNFSA-N
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Description

(2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization with a triazolopyrimidine derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

(2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE is unique due to its combination of a methoxyphenyl group, a phenyl group, and a triazolopyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c1-28-18-10-6-5-9-16(18)11-12-19(27)23-20-24-21-22-14-13-17(26(21)25-20)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25,27)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLCPCIRTYNDMY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE
Reactant of Route 5
Reactant of Route 5
(2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE

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